Potassium cinnamate is the potassium salt of cinnamic acid, a compound that naturally occurs in the essential oils of cinnamon and other plants. It is recognized for its white monoclinic crystal structure and a slight cinnamon-like aroma. The compound is primarily utilized in food preservation and flavoring due to its antimicrobial properties, making it a popular alternative to sodium benzoate in various applications .
Potassium cinnamate is derived from cinnamic acid, which can be extracted from cinnamon bark or synthesized through various chemical processes. Its natural occurrence in plants contributes to its acceptance as a food additive, particularly in the preservation of carbonated beverages, fruit juices, and dairy products .
Potassium cinnamate can be synthesized through several methods, with the most common being the neutralization of cinnamic acid with potassium hydroxide. This reaction typically takes place in an appropriate solvent, such as ethanol or water.
The molecular formula for potassium cinnamate is , with a molecular weight of 186.25 g/mol. The compound features a phenyl group attached to an acrylic acid moiety, which contributes to its chemical properties and reactivity.
The potassium ion balances the negative charge of the cinnamate ion .
Potassium cinnamate undergoes several chemical reactions:
Potassium cinnamate exhibits antimicrobial activity primarily against bacterial and fungal cells. Its mode of action involves damaging the cell membranes of these microorganisms, disrupting their energy metabolism, and inhibiting biofilm formation.
Potassium cinnamate has several scientific uses, including:
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